molecular formula C10H9ClFN3 B3039244 4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-51-2

4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B3039244
CAS RN: 1001757-51-2
M. Wt: 225.65 g/mol
InChI Key: XNJBUYVBLBDEAY-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. The “4-chloro” and “2-fluorobenzyl” parts suggest the presence of a benzyl group with chlorine and fluorine substitutions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used. Benzene rings, for example, can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Depressant Molecules: Researchers have explored the synthesis of anti-depressant molecules using boronic acids. For instance, the targeted tertiary alcohol 236 was effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one 235. This reaction, catalyzed by a specific rhodium complex, yielded the desired product with high enantioselectivity .

Materials Science

Luminescent Materials: The group of 1H-pyrazolo[3,4-b]quinolines, which shares structural similarities with our compound, has gained interest due to its intrinsic optical and photophysical characteristics. These materials exhibit fluorescence and phosphorescence properties, making them suitable for applications in optoelectronics, sensors, and imaging systems .

Bioconjugation and Labeling

Bioorthogonal Chemistry: Boronic acids are compatible with bioorthogonal reactions. Researchers utilize them for site-specific labeling of biomolecules, such as proteins and nucleic acids. The 4-chloro-2-fluorophenylboronic acid could find applications in targeted drug delivery or imaging.

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is used as a drug, its mechanism of action would depend on the biological target it interacts with. If it is used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

properties

IUPAC Name

4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBUYVBLBDEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207812
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine

CAS RN

1001757-51-2
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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